molecular formula C12H21N3O B1475563 (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol CAS No. 1598065-51-0

(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol

Cat. No. B1475563
CAS RN: 1598065-51-0
M. Wt: 223.31 g/mol
InChI Key: DSWWHYMLCMIHGG-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1H-pyrazol-4-yl)methylpiperidin-3-ylmethanol, also known as DMPM, is a novel small molecule that is of both scientific and medicinal interest. It has a unique chemical structure that makes it a promising candidate for a variety of applications.

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

Coordination Chemistry

The 3,5-dimethylpyrazole moiety is a precursor to a variety of ligands that are widely studied in coordination chemistry . These include trispyrazolylborate, a trispyrazolylmethane, and a pyrazolyldiphosphine .

Synthesis of Novel Compounds

The 1,2,3-triazole motif, which can be synthesized from pyrazole derivatives, is a unique structure used as a fundamental component in the drug design of new molecules . These compounds are exceedingly stable under any conditions (acidic/basic) and exhibit a high dipole moment .

Broad-Spectrum Pharmacological Activities

1,2,3-Triazoles, derived from pyrazole compounds, exhibit a broad spectrum of pharmacological activities . These include antioxidant, antitubercular, antibacterial, antiviral, anticancer, antimicrobial, and anti-inflammatory activities .

Suzuki Coupling

The pyrazole derivative can be used as a reagent for Suzuki Coupling , a powerful and widely used cross-coupling reaction in organic chemistry.

Preparation of Selective Inhibitors

This compound can be used in the preparation of selective inhibitors . For example, it has been used in the stereoselective synthesis of selective Cathepsin inhibitors .

properties

IUPAC Name

[1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-9-12(10(2)14-13-9)7-15-5-3-4-11(6-15)8-16/h11,16H,3-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWWHYMLCMIHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CN2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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